![molecular formula C13H15N3O2 B2543040 N-[(2,4-ジメトキシフェニル)メチル]ピリミジン-2-アミン CAS No. 1275699-51-8](/img/structure/B2543040.png)
N-[(2,4-ジメトキシフェニル)メチル]ピリミジン-2-アミン
概要
説明
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine, also known as DM-2, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
科学的研究の応用
味覚増強効果
この化合物は合成され、その味覚増強効果について研究されています . この化合物を添加すると、コク、うまみ、塩味が増強されることが分かりました . これは、食品の嗜好性を維持しながらナトリウム摂取量を減らすために重要な、効率的で安全な味覚増強化合物の開発における有望な候補となります .
細菌RNAポリメラーゼ阻害剤
この化合物は、細菌RNAポリメラーゼ(RNAP)を阻害する新規誘導体の合成に使用されてきました . これらの誘導体は、黄色ブドウ球菌や肺炎球菌などのグラム陽性菌に対して強力な抗菌活性を示しました . これは、新規抗菌薬の開発における潜在的な用途を示唆しています .
パーキンソン病の治療
2-アミノピリミジンファーマコフォアは、パーキンソン病に対する使用を含む、幅広い生物学的活性を示しており、本化合物が含まれています . これは、神経疾患の治療法の開発における潜在的な用途を示唆しています .
抗菌特性
細菌RNAポリメラーゼを阻害することに加えて、2-アミノピリミジンファーマコフォアは抗菌特性も示しています . これは、これらの化合物が新規抗菌薬の開発における可能性をさらに高めています .
抗血小板特性
2-アミノピリミジンファーマコフォアは、抗血小板特性を示しています . これは、血栓症関連疾患の予防と治療における潜在的な用途を示唆しています .
抗糖尿病特性
2-アミノピリミジンファーマコフォアは、抗糖尿病特性を示しています . これは、糖尿病の治療における潜在的な用途を示唆しています .
抗腫瘍特性
2-アミノピリミジンファーマコフォアは、抗腫瘍特性を示しています . これは、癌の治療における潜在的な用途を示唆しています .
オキサゾールの合成
この化合物は、一連の2,4,5-トリ置換オキサゾールの簡潔な合成におけるアンモニア等量として使用されてきました . これは、有機合成の分野における潜在的な用途を示唆しています .
Safety and Hazards
The safety information for “N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-5-4-10(12(8-11)18-2)9-16-13-14-6-3-7-15-13/h3-8H,9H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHJQWZCXZBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)
![4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)
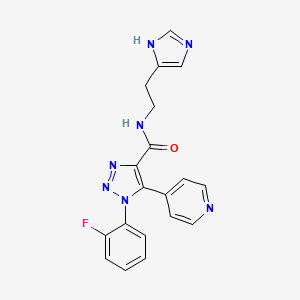
![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)
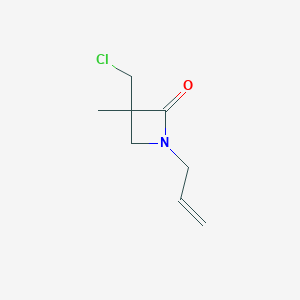
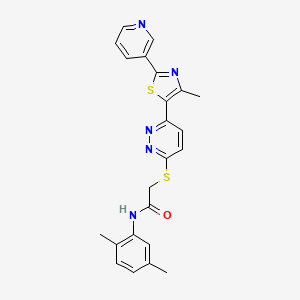
![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)
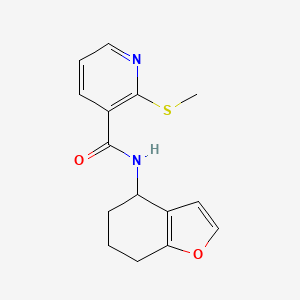
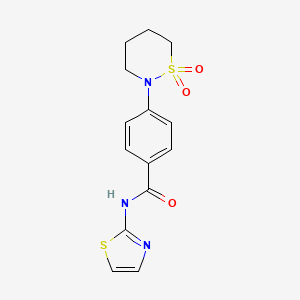
![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)
![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)
![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542979.png)
